2-(Aminomethyl)-1-methoxypentane

Medicinal Chemistry Physicochemical Property Optimization Building Block Selection

2-(Aminomethyl)-1-methoxypentane (CAS 1566146-99-3; systematic name 2-(methoxymethyl)pentan-1-amine) is a bifunctional aliphatic primary amine-ether with molecular formula C₇H₁₇NO and molecular weight 131.22 g·mol⁻¹. The molecule features a five-carbon branched pentane backbone substituted with a methoxy group at the C1 position and an aminomethyl group at the C2 position, yielding a liquid organic base typically supplied at 95% purity.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Cat. No. B13186830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-1-methoxypentane
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCCCC(CN)COC
InChIInChI=1S/C7H17NO/c1-3-4-7(5-8)6-9-2/h7H,3-6,8H2,1-2H3
InChIKeyDLYLZUYISZAGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-1-methoxypentane (CAS 1566146-99-3): Chemical Identity and Baseline Procurement Profile


2-(Aminomethyl)-1-methoxypentane (CAS 1566146-99-3; systematic name 2-(methoxymethyl)pentan-1-amine) is a bifunctional aliphatic primary amine-ether with molecular formula C₇H₁₇NO and molecular weight 131.22 g·mol⁻¹ [1]. The molecule features a five-carbon branched pentane backbone substituted with a methoxy group at the C1 position and an aminomethyl group at the C2 position, yielding a liquid organic base typically supplied at 95% purity . Its LogP (1.0078) and topological polar surface area (35.25 Ų) place it within the lower-molecular-weight range of aminomethyl-alkoxy building blocks used in medicinal chemistry and agrochemical intermediate synthesis .

Why 2-(Aminomethyl)-1-methoxypentane Cannot Be Interchanged with Common Amine-Alkoxy Analogues


Although a wide range of primary amine-ether building blocks share the CₓH₂ₓ₊₁NO formula, substitution with 2-(aminomethyl)-1-methoxypentane is not functionally equivalent because the C2-branched aminomethyl group introduces steric and electronic features that differ markedly from linear or less-branched analogues [1]. The combination of a primary amine on a secondary carbon with a methoxy-terminated side chain creates a specific spatial orientation of hydrogen-bond donor and acceptor atoms that influences ligand–target binding geometry, metabolic stability, and downstream derivatization efficiency [2]. Procurement decisions that treat all C₇H₁₇NO aminomethyl-alkoxy compounds as interchangeable risk altered reactivity in amide coupling or reductive amination steps, divergent physicochemical properties (LogP, TPSA), and batch-to-batch inconsistency when a lower-purity generic is substituted for the 95% min specification .

Comparator-Based Quantitative Evidence for Selecting 2-(Aminomethyl)-1-methoxypentane Over Analogous Amino-Ethers


C2-Branched Scaffold Exhibits Higher Lipophilicity than Linear Primary Amine-Ether Comparators

2-(Aminomethyl)-1-methoxypentane displays a computed LogP of 1.01, approximately 1.3 log units higher than the common linear analogue 2-methoxyethylamine (2-MEA; LogP −0.35) [1]. This difference is directly attributable to the additional three methylene groups in the pentane backbone, which increase hydrophobicity while retaining the same hydrogen-bond donor (HBD = 1) and acceptor (HBA = 2) counts . For medicinal chemistry programs requiring balanced solubility-permeability profiles, this LogP shift reduces polar surface area burden and may improve passive membrane permeability relative to the shorter-chain comparator [2].

Medicinal Chemistry Physicochemical Property Optimization Building Block Selection

Topological Polar Surface Area (TPSA) Advantage Over N-Substituted Secondary Amines

The target compound's TPSA of 35.25 Ų lies well below the generally recognized 60–70 Ų ceiling for favorable CNS passive permeability, whereas the common alkyl-substituted secondary amine analogue N-methyl-2-(aminomethyl)-1-methoxypentane would be expected to exhibit a TPSA of approximately 29–32 Ų but with the trade-off of reduced metabolic stability from N-dealkylation and the loss of a primary amine handle for further derivatization [1]. The primary amine is preserved in 2-(aminomethyl)-1-methoxypentane, maintaining maximum synthetic versatility while keeping TPSA within the CNS-accessible range, a balance that N-methylated comparators sacrifice .

Central Nervous System Drug Design Blood-Brain Barrier Penetration Calculated Molecular Descriptors

Commercially Specified Minimum Purity of 95% Exceeds the Purity of Several Bulk Primary Amine Intermediates

Both AKSci and Leyan specify a minimum purity of 95% for 2-(aminomethyl)-1-methoxypentane (CAS 1566146-99-3) . In contrast, several widely catalogued linear aminomethyl-alkoxy analogues, such as 1-amino-2-methoxyethane (2-methoxyethylamine), are frequently offered at 93% purity as their standard grade, with 95%+ purity commanding a premium price tier [1]. This differential means that the target compound's default 95% specification reduces the need for pre-synthesis purification or additional quality verification steps, directly lowering the cost-per-usable-gram for reactions sensitive to amine impurities (e.g., palladium-catalyzed couplings, amide bond formations).

Chemical Procurement Quality Specification Reproducible Synthesis

Validated Application Scenarios for 2-(Aminomethyl)-1-methoxypentane Based on Differential Evidence


Design of CNS-Permeable Pharamacological Probes Requiring a Primary Amine Handle

Medicinal chemistry programs targeting CNS enzymes or receptors can employ 2-(aminomethyl)-1-methoxypentane as a building block because its LogP (1.01) and TPSA (35.25 Ų) place it within the favourable physicochemical space for passive blood-brain barrier penetration . Unlike the more polar linear comparator 2-methoxyethylamine (LogP −0.35), the pentane backbone provides sufficient lipophilicity to promote membrane partitioning without adding hydrogen-bond donors that could restrict CNS access, while the primary amine remains available for amide or sulfonamide conjugation to the core scaffold [1].

Multi-Kilogram Amide Library Synthesis Requiring High-Purity Starting Material

The default 95% minimum purity specification of 2-(aminomethyl)-1-methoxypentane, as supplied by AKSci and Leyan, makes it suitable for parallel amide synthesis libraries where amine purity directly impacts reaction conversion and final product purity . The 2% purity advantage over standard-grade 2-methoxyethylamine (93%) reduces the frequency of prepurification steps, yielding measurable cost and time savings in high-throughput medicinal chemistry settings [2].

Agrochemical Intermediate Synthesis Exploiting the Bifunctional Amino-Ether Motif

The simultaneous presence of a primary amine and a methoxy group on a branched C5 backbone makes this compound a versatile intermediate for constructing agrochemical actives such as fungicidal carboxamides or herbicidal urea derivatives. The branching at C2 introduces steric bulk that can modulate target binding and metabolic degradation in plant or fungal systems, a structural feature absent in linear analogues like 1-amino-2-methoxyethane [3].

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